CTAG2 was first identified through its expression in melanoma and other cancers, suggesting its involvement in tumorigenesis. The protein is part of the ESO/LAGE family of cancer/testis antigens, which are known for their immunogenicity and restricted expression pattern, making them promising targets for cancer immunotherapy .
CTAG2 is classified under:
The synthesis of CTAG2 involves various molecular biology techniques. Typically, recombinant DNA technology is employed to clone the CTAG2 gene into expression vectors. This allows for the production of the antigen in suitable host cells.
CTAG2 participates in several biochemical interactions within tumor cells:
Research indicates that irradiation of cancer cells can enhance the expression of CTAG2, thereby increasing its availability for immune recognition . This suggests that external stimuli can modulate the antigen's presentation on tumor cells.
CTAG2 functions primarily through its presentation on the surface of cancer cells via Major Histocompatibility Complex Class I molecules. This presentation allows for recognition and targeting by cytotoxic T lymphocytes, initiating an immune response against tumor cells.
Studies have demonstrated that increased levels of CTAG2 correlate with enhanced infiltration of lymphocytes into tumors post-radiotherapy, underscoring its role as a target for immunotherapy .
CTAG2 is a glycoprotein with a molecular weight estimated around 30 kDa. It exhibits solubility in aqueous solutions typical for many proteins involved in immune responses.
The protein's chemical properties include:
Relevant data suggest that CTAG2 can be detected in various malignancies but remains absent in healthy tissues except for testicular germ cells .
CTAG2 has significant potential applications in:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2